

# cross-reactivity profiling of E7090 succinate against other tyrosine kinases

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## Compound of Interest

Compound Name: E7090 succinate

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## E7090 Succinate: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of **E7090 succinate**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), against other tyrosine kinases.

**E7090 succinate** (tasurgratinib) is an orally available, small-molecule inhibitor targeting FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Understanding its selectivity is crucial for predicting both its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of **E7090 succinate**'s inhibitory activity against a broad panel of tyrosine kinases, supported by experimental data and detailed methodologies.

## Kinase Inhibition Profile of E7090 Succinate

**E7090 succinate** demonstrates high potency against its primary targets, with IC<sub>50</sub> values of 0.71 nM, 0.50 nM, and 1.2 nM for FGFR1, FGFR2, and FGFR3, respectively.[3] Its activity against FGFR4 is significantly lower, with an IC<sub>50</sub> of 120 nM. A comprehensive cross-reactivity profiling against a panel of 93 human kinases revealed a high degree of selectivity.[3][4] Notably, besides the FGFR family, only three other tyrosine kinases—RET, DDR2, and FLT1—were inhibited with an IC<sub>50</sub> value below 10 nM.[5]

The following table summarizes the inhibitory activity of **E7090 succinate** against its primary targets and selected off-targets.

Kinase Target	IC50 (nM)
FGFR1	0.71
FGFR2	0.50
FGFR3	1.2
FGFR4	120
RET	<10
DDR2	<10
FLT1 (VEGFR1)	<10

Table 1: Inhibitory Potency (IC50) of **E7090 Succinate** against selected Tyrosine Kinases. Data compiled from publicly available research.[\[3\]](#)[\[5\]](#)

## Experimental Protocols

The determination of the kinase inhibitory activity of **E7090 succinate** was performed using a biochemical kinase inhibition assay. The following is a detailed description of the methodology employed.

### Cell-Free Kinase Inhibition Assay

A cell-free kinase inhibition assay was utilized to determine the half-maximal inhibitory concentration (IC50) of **E7090 succinate** against a panel of 93 human kinases. This type of assay measures the direct effect of the compound on the enzymatic activity of purified kinases.

Materials:

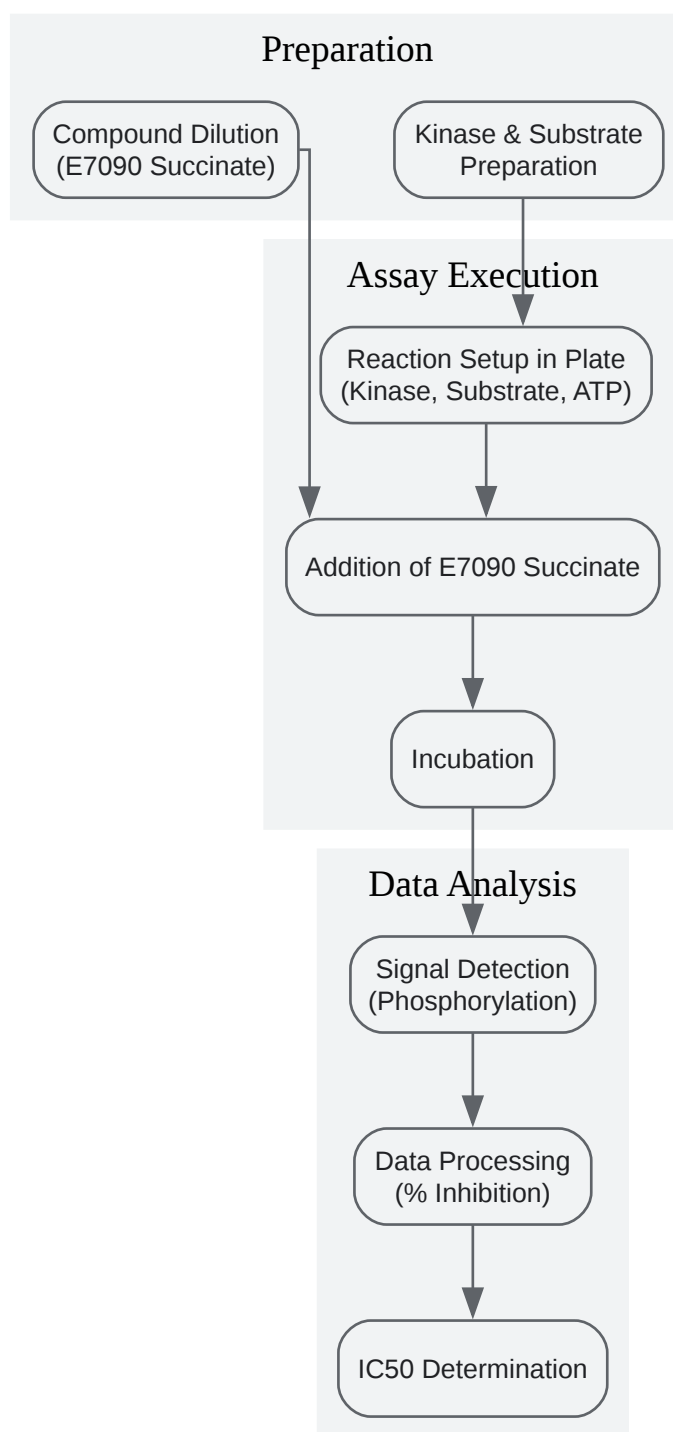
- **E7090 succinate**
- Purified recombinant human kinases

- ATP (Adenosine triphosphate)
- Specific peptide substrates for each kinase
- Assay buffer
- Detection reagents

Procedure:

- Compound Preparation: **E7090 succinate** was serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
- Kinase Reaction: The kinase reactions were performed in a 384-well plate format. Each well contained the purified kinase, the specific peptide substrate, and ATP in an appropriate assay buffer.
- Inhibition: **E7090 succinate** at various concentrations was added to the reaction wells. Control wells containing DMSO without the inhibitor were included to determine the 100% kinase activity.
- Incubation: The reaction plates were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.
- Detection: Following incubation, a detection reagent was added to quantify the amount of phosphorylated substrate. The specific detection method was not detailed in the available resources, but commonly used methods include radiometric assays (measuring incorporation of  $^{32}\text{P}$ -ATP or  $^{33}\text{P}$ -ATP) or fluorescence/luminescence-based assays that measure the product or ATP consumption.
- Data Analysis: The signal from each well was measured using a plate reader. The percentage of kinase inhibition was calculated relative to the DMSO control. The  $\text{IC}_{50}$  values were then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the general workflow for a biochemical kinase inhibition assay.



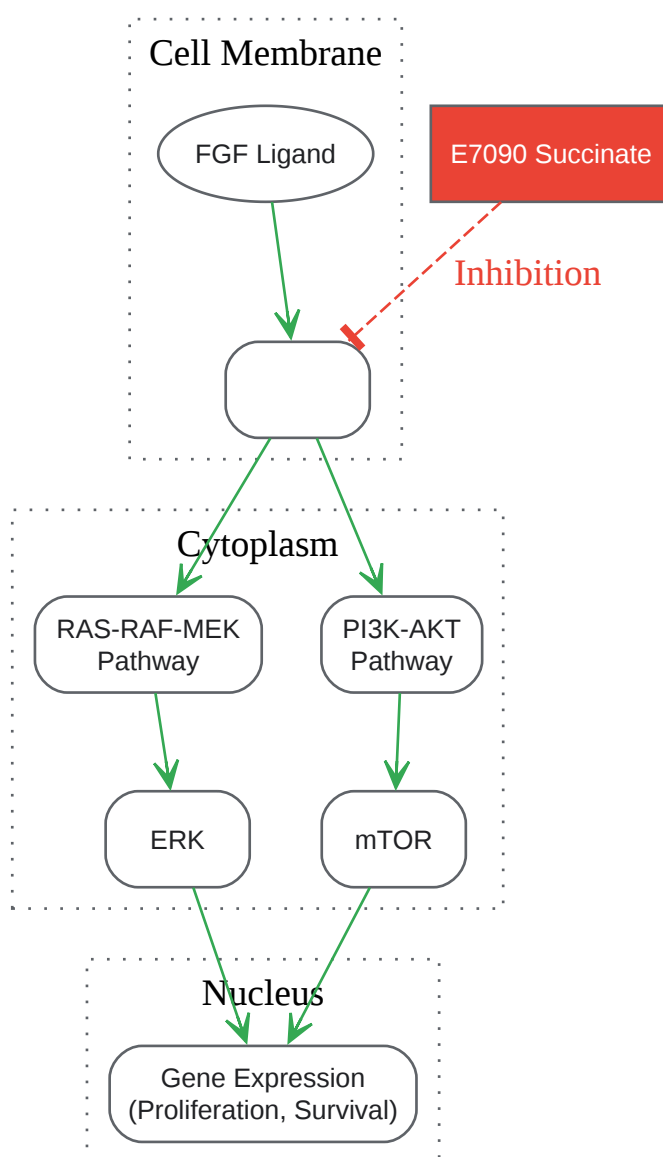
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Caption: Workflow of a typical biochemical kinase inhibition assay.

## Signaling Pathway Context

**E7090 succinate** primarily targets the FGFR signaling pathway. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is implicated in the development and progression of various cancers. By inhibiting FGFR1, 2, and 3, **E7090 succinate** can block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. The high selectivity of **E7090 succinate** for FGFRs over other tyrosine kinases is a desirable characteristic, as it may lead to a more favorable safety profile with fewer off-target side effects.

The following diagram illustrates the targeted FGFR signaling pathway and the point of inhibition by **E7090 succinate**.



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Caption: Inhibition of the FGFR signaling pathway by **E7090 succinate**.

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